molecular formula C10H11N3OS B1299119 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 84138-77-2

5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1299119
CAS No.: 84138-77-2
M. Wt: 221.28 g/mol
InChI Key: CTCPPJXVAHAECP-UHFFFAOYSA-N
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Description

WAY-217389 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its specific molecular structure and interactions, making it a subject of study in chemistry, biology, and medicine.

Scientific Research Applications

WAY-217389 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazoles depends on their exact structure and the biological target. For example, some 1,3,4-thiadiazoles act as inhibitors of certain enzymes, while others may interact with various receptors .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its exact structure and properties. In general, care should be taken when handling any chemical compound to avoid exposure and minimize risk .

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazoles, there is significant interest in the development of new 1,3,4-thiadiazole-based compounds for potential therapeutic applications . Future research may focus on the synthesis and characterization of novel 1,3,4-thiadiazoles, as well as the investigation of their biological activities and mechanisms of action.

Preparation Methods

The synthesis of WAY-217389 involves several steps, each requiring precise conditions and reagents. The synthetic route typically includes:

Chemical Reactions Analysis

WAY-217389 undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

WAY-217389 is compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7-2-4-8(5-3-7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCPPJXVAHAECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353674
Record name 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84138-77-2
Record name 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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